tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate
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Overview
Description
tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate: is a chemical compound known for its versatile applications in scientific research. It is characterized by its complex structure, which includes a tert-butyl group, a tetrazole ring, and a carbamate functional group. This compound is often used in the synthesis of novel compounds and drug development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid. This reaction produces the corresponding acyl azide, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an alkoxide or an amine to form the aromatic carbamate .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and novel compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It plays a role in drug development, particularly in the design of new pharmaceuticals with potential therapeutic benefits.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the tetrazole ring.
N-Boc-protected anilines: Compounds used in similar synthetic applications but with different structural features.
Uniqueness: tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate is unique due to its combination of a tert-butyl group, a tetrazole ring, and a carbamate functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Biological Activity
tert-Butyl (2H-tetrazol-5-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry and biochemical studies. Its unique structure, which includes a tert-butyl group, a tetrazole ring, and a carbamate functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A tert-butyl group which enhances lipophilicity.
- A tetrazole ring , known for its bioactivity and ability to mimic carboxylic acids.
- A carbamate group , which is often involved in enzyme inhibition and modulation.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It can modulate enzyme activity by binding to specific sites, influencing metabolic pathways. The precise mechanism can involve:
- Enzyme inhibition : The compound may inhibit enzymes involved in metabolic processes.
- Receptor modulation : It may act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.
Biological Applications
This compound has been utilized in several key areas:
- Biochemical Studies : It is employed in research to investigate enzyme interactions and metabolic pathways, providing insights into cellular functions.
- Drug Development : The compound serves as a scaffold for designing new pharmaceuticals, particularly those targeting infectious diseases and cancer.
- Industrial Applications : It is used in synthesizing specialty chemicals with specific properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains. For instance, compounds containing tetrazole rings have shown enhanced antibacterial activity compared to traditional antibiotics like ampicillin .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 50 μg/mL |
Comparison Compound | Penicillin | 31 μg/mL |
Anti-inflammatory Properties
In another study, tetrazole derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The findings indicated that certain derivatives exhibited significant anti-inflammatory activity, suggesting potential therapeutic applications for conditions characterized by inflammation .
Enzyme Interaction Studies
Research has also focused on the interaction of this compound with specific enzymes. For example, it has been shown to inhibit certain hydrolases, which are crucial for various metabolic processes. This inhibition can lead to altered drug metabolism and enhanced efficacy of co-administered drugs.
Properties
IUPAC Name |
tert-butyl N-(2H-tetrazol-5-ylmethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O2/c1-7(2,3)14-6(13)8-4-5-9-11-12-10-5/h4H2,1-3H3,(H,8,13)(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFOPEDXXMVAMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NNN=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.